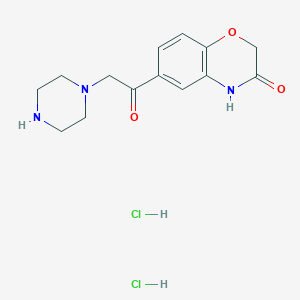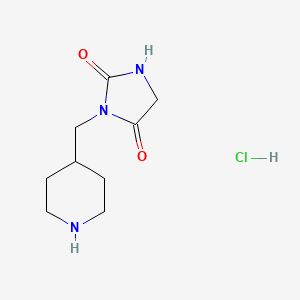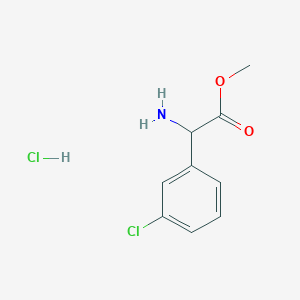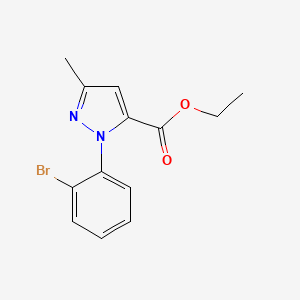
Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate
概要
説明
Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate, also known by its abbreviated name as EBPC, is a chemical compound used in a variety of scientific research applications. EBPC is a member of the pyrazole family of heterocyclic compounds, which are composed of two nitrogen atoms and three carbon atoms. EBPC is a versatile molecule that can be used to synthesize a variety of other compounds, and has been used in many scientific research applications, particularly in the fields of biochemistry and physiology.
科学的研究の応用
EBPC has a variety of scientific research applications, particularly in the fields of biochemistry and physiology. EBPC has been used in studies of the effects of different compounds on the body, as well as to study the effects of different drugs on the body. EBPC has also been used to study the effects of different hormones on the body, as well as to study the effects of different environmental factors on the body. EBPC has also been used in studies of the effects of different compounds on the brain, as well as to study the effects of different drugs on the brain. EBPC has also been used in studies of the effects of different hormones on the brain, as well as to study the effects of different environmental factors on the brain.
作用機序
The mechanism of action of EBPC is not fully understood, however, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs, hormones, and environmental factors. Specifically, EBPC is believed to inhibit the enzymes CYP2D6 and CYP2C9, which are involved in the metabolism of drugs, hormones, and environmental factors. Inhibition of these enzymes can lead to reduced metabolism of these compounds, which can lead to increased levels of these compounds in the body.
生化学的および生理学的効果
EBPC has been studied for its biochemical and physiological effects on the body. Studies have shown that EBPC can inhibit the activity of certain enzymes involved in the metabolism of drugs, hormones, and environmental factors, which can lead to increased levels of these compounds in the body. In addition, EBPC has been shown to have an anti-inflammatory effect, as well as an anti-cancer effect. EBPC has also been shown to have an anti-bacterial effect, as well as an anti-viral effect.
実験室実験の利点と制限
One of the main advantages of using EBPC in lab experiments is that it is a relatively inexpensive compound, which makes it a cost-effective option for researchers. In addition, EBPC is a relatively stable compound, which makes it suitable for long-term storage and use in experiments. However, one of the main limitations of using EBPC in lab experiments is that it is a relatively toxic compound, and should be handled with caution. In addition, EBPC is a relatively slow-acting compound, which can make it difficult to study its effects in a timely manner.
将来の方向性
The potential future directions for EBPC research are numerous. One potential future direction is to further investigate the biochemical and physiological effects of EBPC on the body. This could include further studies on the effects of EBPC on the metabolism of drugs, hormones, and environmental factors, as well as further studies on the anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral effects of EBPC. Another potential future direction is to investigate the potential therapeutic applications of EBPC, such as its potential use as a drug or supplement. Finally, further research could be conducted on the safety and toxicity of EBPC, as well as on the potential environmental
特性
IUPAC Name |
ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-9(2)15-16(12)11-7-5-4-6-10(11)14/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOLNMZEQWZTOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



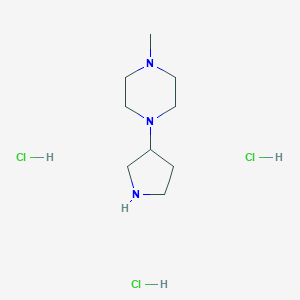
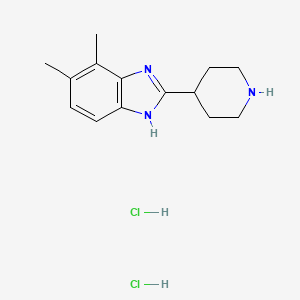
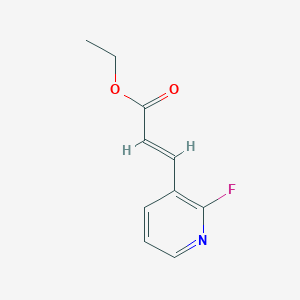
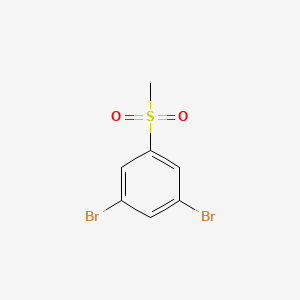
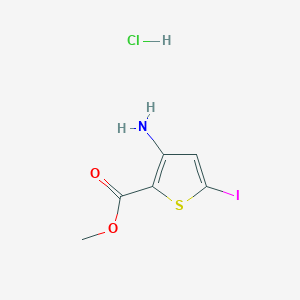
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B1431898.png)
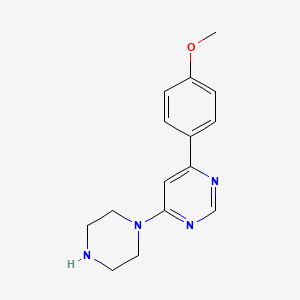
![5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1431902.png)
![Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1431904.png)
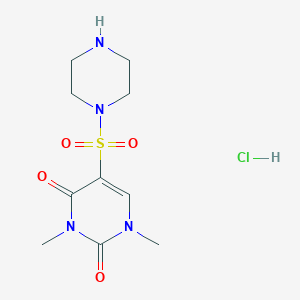
![methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431906.png)
